Cas no 40916-98-1 (Butanoic acid, 2-amino-, ethyl ester, (2S)-)
Butanoic acid, 2-amino-, ethyl ester, (2S)- Chemical and Physical Properties
Names and Identifiers
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- DTXSID40473673
- SCHEMBL3188321
- 40916-98-1
- AKOS017407375
- EN300-6202327
- Butanoic acid, 2-amino-, ethyl ester, (2S)-
- Ethyl (S)-2-aminobutanoate
- ethyl (2S)-2-aminobutanoate
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- Inchi: 1S/C6H13NO2/c1-3-5(7)6(8)9-4-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1
- InChI Key: KXSBWGSJFSEIED-YFKPBYRVSA-N
- SMILES: O(CC)C([C@H](CC)N)=O
Computed Properties
- Exact Mass: 131.094628657Da
- Monoisotopic Mass: 131.094628657Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 93.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 52.3Ų
Butanoic acid, 2-amino-, ethyl ester, (2S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6202327-0.05g |
ethyl (2S)-2-aminobutanoate |
40916-98-1 | 95.0% | 0.05g |
$19.0 | 2025-03-15 | |
| Enamine | EN300-6202327-0.1g |
ethyl (2S)-2-aminobutanoate |
40916-98-1 | 95.0% | 0.1g |
$19.0 | 2025-03-15 | |
| Enamine | EN300-6202327-0.25g |
ethyl (2S)-2-aminobutanoate |
40916-98-1 | 95.0% | 0.25g |
$19.0 | 2025-03-15 | |
| Enamine | EN300-6202327-0.5g |
ethyl (2S)-2-aminobutanoate |
40916-98-1 | 95.0% | 0.5g |
$19.0 | 2025-03-15 | |
| Enamine | EN300-6202327-1.0g |
ethyl (2S)-2-aminobutanoate |
40916-98-1 | 95.0% | 1.0g |
$19.0 | 2025-03-15 | |
| Enamine | EN300-6202327-2.5g |
ethyl (2S)-2-aminobutanoate |
40916-98-1 | 95.0% | 2.5g |
$28.0 | 2025-03-15 | |
| Enamine | EN300-6202327-5.0g |
ethyl (2S)-2-aminobutanoate |
40916-98-1 | 95.0% | 5.0g |
$48.0 | 2025-03-15 | |
| Enamine | EN300-6202327-10.0g |
ethyl (2S)-2-aminobutanoate |
40916-98-1 | 95.0% | 10.0g |
$87.0 | 2025-03-15 | |
| A2B Chem LLC | AZ01889-250mg |
Butanoic acid, 2-amino-, ethyl ester, (2S)- |
40916-98-1 | 97% | 250mg |
$63.00 | 2024-04-20 | |
| A2B Chem LLC | AZ01889-1g |
Butanoic acid, 2-amino-, ethyl ester, (2S)- |
40916-98-1 | 97% | 1g |
$142.00 | 2024-04-20 |
Butanoic acid, 2-amino-, ethyl ester, (2S)- Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on Butanoic acid, 2-amino-, ethyl ester, (2S)-
Butanoic acid, 2-amino-, ethyl ester, (2S) and its Significance in Modern Chemical Biology
The compound with the CAS number 40916-98-1, identified as Butanoic acid, 2-amino-, ethyl ester, (2S), represents a fascinating molecule in the realm of chemical biology. This chiral ester derivative has garnered attention due to its unique structural properties and potential applications in pharmaceutical research and biochemical pathways. The stereochemistry, specifically the (2S) configuration, plays a crucial role in its interactions with biological systems, making it a subject of intense study in the development of novel therapeutic agents.
Butanoic acid, 2-amino-, ethyl ester, (2S) is an isomer that distinguishes itself from other derivatives of butanoic acid through its amino and ethyl ester functional groups. The presence of these groups imparts specific reactivity and solubility characteristics, which are pivotal in its utility as a building block for more complex molecules. In recent years, there has been a surge in research focusing on the synthesis and application of such chiral esters in drug discovery pipelines.
One of the most compelling aspects of this compound is its potential role as a precursor in the synthesis of bioactive molecules. The (2S) configuration suggests that it may exhibit enantioselective interactions with biological targets, a property that is highly valued in medicinal chemistry. Enantioselectivity refers to the preference of one enantiomer over another when interacting with a chiral environment, such as an enzyme or receptor. This specificity can lead to more effective and targeted drug therapies with fewer side effects.
Recent studies have begun to explore the pharmacological properties of Butanoic acid, 2-amino-, ethyl ester, (2S) and its derivatives. Researchers have identified that this compound can serve as a scaffold for designing molecules that modulate various biological pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory responses and metabolic disorders. The ability to fine-tune the stereochemistry and functional groups allows chemists to tailor the properties of these molecules for specific therapeutic applications.
The synthesis of Butanoic acid, 2-amino-, ethyl ester, (2S) involves sophisticated organic reactions that highlight the advancements in synthetic chemistry. The process typically requires precise control over reaction conditions to ensure high enantiomeric purity. Techniques such as asymmetric synthesis and chiral resolution are often employed to achieve the desired (2S) configuration. These methods not only underscore the technical prowess of modern chemical synthesis but also demonstrate the importance of stereochemistry in biological activity.
In the context of drug development, the versatility of Butanoic acid, 2-amino-, ethyl ester, (2S) as a building block cannot be overstated. Its structural features allow for modifications at multiple positions, enabling the creation of a diverse library of compounds for high-throughput screening. This approach has been instrumental in identifying lead compounds for further optimization. The integration of computational methods and machine learning algorithms has further accelerated this process by predicting the properties and potential bioactivity of newly designed molecules.
Moreover, the environmental impact of synthesizing such compounds has been a growing concern. However, recent innovations in green chemistry have provided sustainable alternatives to traditional synthetic routes. These methods focus on reducing waste, minimizing energy consumption, and utilizing renewable resources. By adopting these practices, researchers can ensure that the production of Butanoic acid, 2-amino-, ethyl ester, (2S) and its derivatives aligns with global sustainability goals.
The future prospects for Butanoic acid, 2-amino-, ethyl ester, (2S) are promising given its multifaceted utility. As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact with them in precise ways. The integration of cutting-edge technologies such as CRISPR gene editing and artificial intelligence will likely further enhance our capabilities in this field. These advancements hold the potential to revolutionize how we approach disease treatment and prevention.
In conclusion,Butanoic acid, 2-amino-, ethyl ester, (2S) stands as a testament to the ingenuity and innovation within chemical biology. Its unique properties make it a valuable asset in drug discovery and biochemical research. As we continue to explore its potential applications,we move closer to developing more effective,targeted therapies that improve human health worldwide。The journey from laboratory synthesis to clinical application is long,but the progress made thus far underscores the importance of continued research and development。With each new discovery,we gain deeper insights into life’s molecular machinery,opening doors to possibilities we once deemed unimaginable。
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